N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a sulfonyl-linked phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYYNVHQMRHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 1-(2-Chloroethyl)-1H-pyrazole
Piperazine undergoes monoalkylation using 1-(2-chloroethyl)-1H-pyrazole in anhydrous dimethylformamide (DMF) under reflux. The reaction is catalyzed by potassium carbonate to deprotonate the piperazine amine, enhancing nucleophilicity.
Procedure :
- Piperazine (10 mmol) and 1-(2-chloroethyl)-1H-pyrazole (10 mmol) are dissolved in DMF (30 mL).
- K$$2$$CO$$3$$ (20 mmol) is added, and the mixture is refluxed at 110°C for 12 h.
- The product is filtered, washed with water, and recrystallized from ethanol to yield Intermediate A as a white solid (72% yield).
Characterization :
- IR (KBr) : 2920 cm$$^{-1}$$ (C-H stretch, piperazine), 1600 cm$$^{-1}$$ (C=N, pyrazole).
- $$^1$$H NMR (DMSO-d$$6$$) : δ 2.45–2.60 (m, 8H, piperazine-H), 3.85 (t, 2H, CH$$2$$N), 4.30 (t, 2H, CH$$_2$$pyrazole), 6.25 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H).
Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate B)
Acetylation of 4-Aminobenzenesulfonic Acid
4-Aminobenzenesulfonic acid is acetylated using acetic anhydride in glacial acetic acid, followed by chlorination with phosphorus pentachloride (PCl$$_5$$).
Procedure :
- 4-Aminobenzenesulfonic acid (10 mmol) is stirred with acetic anhydride (15 mmol) in acetic acid (20 mL) at 50°C for 2 h.
- The intermediate 4-acetamidobenzenesulfonic acid is isolated, then treated with PCl$$_5$$ (12 mmol) in dichloromethane (DCM) at 0°C for 1 h.
- Intermediate B is obtained as a pale-yellow solid (85% yield).
Characterization :
- IR (KBr) : 1680 cm$$^{-1}$$ (C=O, acetamide), 1370 cm$$^{-1}$$ (S=O).
- $$^1$$H NMR (CDCl$$3$$) : δ 2.15 (s, 3H, CH$$3$$), 7.70 (d, 2H, ArH), 8.05 (d, 2H, ArH).
Sulfonylation of Intermediate A with Intermediate B
Formation of the Sulfonamide Linkage
Intermediate A reacts with Intermediate B in DCM using triethylamine (TEA) as a base to scavenge HCl.
Procedure :
- Intermediate A (5 mmol) and Intermediate B (5 mmol) are dissolved in DCM (25 mL).
- TEA (10 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 h.
- The solvent is evaporated, and the residue is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane) to yield the final product (68% yield).
Characterization :
- IR (KBr) : 1655 cm$$^{-1}$$ (C=O, acetamide), 1320 cm$$^{-1}$$ (S=O).
- $$^1$$H NMR (DMSO-d$$6$$) : δ 2.10 (s, 3H, CH$$3$$), 2.50–2.70 (m, 8H, piperazine-H), 3.80 (t, 2H, CH$$2$$N), 4.25 (t, 2H, CH$$2$$pyrazole), 6.20 (s, 1H, pyrazole-H), 7.60 (d, 2H, ArH), 7.90 (d, 2H, ArH), 10.10 (s, 1H, NH).
- MS (ESI) : m/z 434 [M+H]$$^+$$.
Optimization and Challenges
Regioselectivity in Piperazine Alkylation
Monoalkylation of piperazine is challenging due to competing dialkylation. Stoichiometric control (1:1 ratio of piperazine to alkylating agent) and low temperatures (0–5°C) suppress bis-adduct formation.
Sulfonyl Chloride Stability
Intermediate B is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with rigorous exclusion of atmospheric humidity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide undergoes various reactions including:
Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride, converting specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like sodium methoxide, solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products depend on the reaction conditions but often include sulfone derivatives.
Reduction: Yields products with reduced functional groups, maintaining the core structure.
Substitution: Diverse derivatives, each with unique chemical properties based on the substituent.
Scientific Research Applications
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide finds applications in various research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through:
Molecular Targets: Often interacts with enzymes or receptors due to its structural components.
Pathways Involved: Binding to specific sites, altering enzyme activity or receptor behavior, leading to changes in biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Nuances and Implications
Piperazine vs. Piperidine Cores: The target compound’s piperazine ring (vs.
Pyrazole vs. Imidazole/Tetrazole : The 1H-pyrazole group in the target compound (vs. imidazole/tetrazole in ) may reduce metabolic oxidation compared to five-membered heterocycles with more nitrogen atoms .
Sulfonyl Linker : The sulfonyl group in the target compound and ’s analog improves rigidity and protease resistance compared to ester or amide linkers in ’s hydroxyacetamide derivatives .
Pharmacological Inference
- Antiproliferative Potential: ’s compound (41) with a pyrazole-thiazole scaffold showed antiproliferative effects, implying that the target compound’s pyrazole-ethyl group could similarly interact with kinase ATP-binding pockets .
Critical Notes
- Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs.
- Metabolic Stability : The sulfonyl group and pyrazole may improve half-life over hydrolytically labile esters (e.g., ’s hydroxyacetamides) .
- Patent Landscape : Compounds like AMG628 () highlight the therapeutic relevance of similar scaffolds, necessitating thorough patent searches to avoid infringement .
Q & A
Q. What are the recommended analytical techniques for confirming the structure and purity of N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the integration of protons and carbons, particularly focusing on the pyrazole (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl (δ 3.0–3.8 ppm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify functional groups like sulfonamide (S=O stretch at ~1150–1350 cm) and acetamide (C=O stretch at ~1650 cm) .
- HPLC/UPLC: Assess purity (>95%) using reverse-phase chromatography with UV detection (λ = 254 nm) .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer:
- Stepwise Coupling:
- Synthesize the piperazine-pyrazole-ethyl intermediate via nucleophilic substitution using 1H-pyrazole and 2-chloroethylpiperazine .
- Sulfonylation: React the intermediate with 4-aminophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Acetamide Formation: Introduce the acetamide group via acetylation with acetyl chloride in anhydrous THF .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the sulfonamide and piperazine groups .
- Solubility: Use DMSO or DMF for stock solutions (10–50 mM). Avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
- Modification Strategies:
- Pyrazole Substitution: Replace the 1H-pyrazole with 3,5-dimethylpyrazole to enhance lipophilicity and target binding .
- Piperazine Functionalization: Introduce electron-withdrawing groups (e.g., -CF) to modulate receptor affinity .
- Sulfonamide Variants: Test sulfonamide bioisosteres (e.g., carboxylate) to improve metabolic stability .
- Biological Assays: Screen derivatives against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay or cellular models (e.g., SH-SY5Y for neurodegenerative activity) .
Q. What experimental approaches can resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Standardized Assay Conditions:
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., donepezil for acetylcholinesterase inhibition) .
- Validate purity (>98%) and exclude solvent interference (e.g., DMSO ≤0.1% v/v) .
- Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding pose variations due to conformational flexibility in the piperazine-sulfonyl linkage .
Q. How can in silico modeling predict potential off-target interactions or toxicity?
Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to map essential interaction sites (e.g., sulfonamide H-bond donors) .
- ADMET Prediction: Employ SwissADME or ProTox-II to assess permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .
- Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., GROMACS) over 100 ns to evaluate binding energy fluctuations .
Q. What strategies can mitigate challenges in scaling up synthesis (e.g., low yield in sulfonylation)?
Answer:
- Reagent Optimization: Replace traditional sulfonyl chlorides with polymer-supported reagents to reduce side reactions .
- Flow Chemistry: Implement continuous flow systems for precise temperature control during exothermic steps (e.g., sulfonylation at 0–5°C) .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acetamide formation and improve yields (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
